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molecular formula C15H28N2O B8745248 1,3-Bis(cyclohexylmethyl)urea CAS No. 5472-16-2

1,3-Bis(cyclohexylmethyl)urea

Cat. No. B8745248
M. Wt: 252.40 g/mol
InChI Key: SVZORQBLCFZGBK-UHFFFAOYSA-N
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Patent
US06355646B1

Procedure details

A mixture of cyclohexanemethylamine (Aldrich, 68.66 g) and 5 N sodium hydroxide (Fisher, 200 ml) was stirred vigorously with cooling (−10° C.) while a solution of phosgene (30.0 g) in toluene (600 ml) was added rapidly. After stirring for 20 minutes, the resulting mixture was filtered and the precipitated solid was washed with water (˜1500 ml) and dried at 67 Pa (0.5 Torr) to give 1,3-bis(cyclohexylmethyl)urea as white powder (72.72 g, 95%), m.p. 150-152° C.; 1H-NMR (DMSO-d6) δ: 5.74 (br t, J=5.8 Hz, 2, 2 NH), 2.81 (t, J=6.3 Hz, 4, 2 NCH2), 1.62, 1.25, and 0.85 (all m, 22, 2 cyclohexyl).
Quantity
68.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[C:11](Cl)(Cl)=[O:12]>C1(C)C=CC=CC=1>[CH:1]1([CH2:7][NH:8][C:11]([NH:8][CH2:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
68.66 g
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added rapidly
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
the precipitated solid was washed with water (˜1500 ml)
CUSTOM
Type
CUSTOM
Details
dried at 67 Pa (0.5 Torr)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CNC(=O)NCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.72 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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